molecular formula C4H5O6- B1229483 Bitartrate

Bitartrate

Cat. No.: B1229483
M. Wt: 149.08 g/mol
InChI Key: FEWJPZIEWOKRBE-UHFFFAOYSA-M
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Description

3-carboxy-2,3-dihydroxypropanoate is a tartaric acid anion that is the conjugate base of 2,3-dihydroxybutanedioic acid. It has a role as a plant metabolite and a human xenobiotic metabolite. It is a conjugate base of a 2,3-dihydroxybutanedioic acid. It is a conjugate acid of a 2,3-dihydroxybutanedioate.

Scientific Research Applications

Potassium Bitartrate

Chemical Overview
Potassium this compound, also known as cream of tartar, is a potassium acid salt of tartaric acid with the chemical formula KC4H5O6\text{KC}_4\text{H}_5\text{O}_6. It is primarily produced as a byproduct of winemaking.

Culinary Applications

  • Stabilizing Agent : Potassium this compound is widely used in baking to stabilize egg whites, enhancing the volume and texture of meringues and soufflés.
  • Preventing Crystallization : Its acidic properties prevent sugar syrups from crystallizing, which is crucial for producing smooth confections like candies and frostings.
  • Leavening Agent : When combined with baking soda, it acts as a leavening agent, producing carbon dioxide gas that helps baked goods rise.

Industrial Applications

  • Textile Dyeing : Used as a mordant in textile dyeing processes.
  • Metal Processing : Acts as a reducer of chromium trioxide in wool mordants and prevents oxidation during metal processing.
  • Cleaning Agent : Functions as a cleaning agent when mixed with weak acids like vinegar.

Medicinal Uses

Historically, potassium this compound has been used as a medical cathartic and diuretic. However, caution is advised due to the risk of hyperkalemia (excess potassium levels) if consumed inappropriately .

Choline this compound

Chemical Overview
Choline this compound is a highly bioavailable form of choline combined with tartaric acid. Choline is an essential nutrient involved in numerous physiological functions.

Neurological Applications

  • Cognitive Function : Choline this compound serves as a precursor to acetylcholine, a neurotransmitter critical for memory and muscle control. Research indicates mixed results regarding its effectiveness in enhancing memory performance in healthy adults .
  • Neuroprotection : Preclinical studies suggest that choline this compound may have neuroprotective effects against neurotoxicity associated with Alzheimer’s disease-related fragments .

Health Benefits

Choline this compound supports liver detoxification and cardiovascular health by regulating homocysteine levels. It also aids in managing inflammation when combined with other compounds like betaine .

Case Studies

StudyApplicationFindings
PMC4920398Cognitive EnhancementNo significant improvement in memory tasks post-supplementation with choline this compound was observed among young adults .
PubMed ReviewCystinosis TreatmentA systematic review highlighted the use of cysteamine this compound for treating nephropathic cystinosis but indicated low-quality evidence overall .
Xtendlife StudyHealth BenefitsIdentified multiple health benefits associated with choline this compound, including potential improvements in liver function and cognitive health .

Q & A

Basic Research Questions

Q. Q1. What methodological frameworks are optimal for designing studies on bitartrate synthesis and characterization?

To study this compound synthesis, adopt the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure objectives . For example:

  • Population : Reaction conditions (e.g., pH, temperature).
  • Intervention : Varying tartaric acid-to-base ratios.
  • Comparison : Yield and purity against standard protocols.
  • Outcome : Crystallization efficiency or polymorph identification.
  • Time : Reaction duration and aging effects.
    Experimental reproducibility requires detailed documentation of solvents, stoichiometry, and purification steps . Include XRD and DSC for polymorph characterization, with validation against reference spectra .

Q. Q2. How can researchers ensure robust characterization of this compound polymorphs in crystallography studies?

Use a multi-technique approach :

  • XRD : Confirm crystal structure and phase purity.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and hydration states.
  • FTIR : Identify hydrogen-bonding patterns unique to polymorphs.
    Cross-validate results with computational models (e.g., density functional theory) to resolve ambiguities in peak assignments . Report deviations ≥2% in lattice parameters as significant .

Advanced Research Questions

Q. Q3. How should contradictory data on this compound’s biological activity (e.g., cognitive effects) be analyzed?

Conflicting results, such as choline this compound’s inconclusive nootropic outcomes , require:

  • Meta-analysis : Pool data from studies with comparable dosing (e.g., 1–2 g/day) and endpoints (e.g., memory recall tests).
  • Subgroup stratification : Control for variables like age, baseline choline levels, and genetic polymorphisms (e.g., PEMT gene variants affecting metabolism).
  • Mechanistic studies : Use animal models to isolate this compound’s effects on acetylcholine synthesis versus indirect pathways .

Q. Q4. What experimental strategies resolve discrepancies in this compound’s pH-dependent solubility profiles?

Contradictory solubility data often stem from unaccounted variables:

  • Ionic strength effects : Use Davies or Specific Ion Interaction Theory (SIT) to adjust activity coefficients in high-ionic-strength solutions.
  • Temperature gradients : Conduct isothermal studies (±0.1°C precision) to avoid kinetic solubility artifacts.
  • Solid-phase analysis : Post-solubility testing, characterize residual solids via SEM-EDS to detect unintended salt forms (e.g., sodium tartrate vs. potassium this compound) .

Q. Q5. How can computational models enhance this compound’s pharmacokinetic profiling in preclinical studies?

Integrate molecular dynamics (MD) and PBPK modeling :

  • MD simulations : Predict binding affinities to transporters (e.g., SLC5A1 for intestinal absorption).
  • PBPK models : Parameterize tissue-specific distribution using logP, pKa, and plasma protein binding data.
    Validate models against in vivo pharmacokinetic data, prioritizing AUC and Cmax discrepancies >15% for iterative refinement .

Q. Q6. What statistical approaches validate this compound’s role in multi-component formulations (e.g., effervescent tablets)?

Employ Design of Experiments (DoE) :

  • Factor screening : Identify critical variables (e.g., binder concentration, compression force) via Plackett-Burman designs.
  • Response surface methodology : Optimize dissolution rates and tablet hardness using central composite designs.
  • Contingency analysis : Use ANOVA to distinguish this compound’s main effects from excipient interactions (p<0.05 threshold) .

Q. Methodological Pitfalls to Avoid

  • Overgeneralization : Avoid broad questions like “How does this compound affect health?” Reframe to target specific pathways (e.g., “How does this compound modulate renal citrate excretion in hypercalciuria models?”) .
  • Unmeasured confounders : In bioavailability studies, control for dietary tartrate intake and gut microbiota composition .
  • Reproducibility failures : Share raw NMR/XRD datasets in supplementary materials to enable independent verification .

Properties

Molecular Formula

C4H5O6-

Molecular Weight

149.08 g/mol

IUPAC Name

2,3,4-trihydroxy-4-oxobutanoate

InChI

InChI=1S/C4H6O6/c5-1(3(7)8)2(6)4(9)10/h1-2,5-6H,(H,7,8)(H,9,10)/p-1

InChI Key

FEWJPZIEWOKRBE-UHFFFAOYSA-M

SMILES

C(C(C(=O)[O-])O)(C(=O)O)O

Canonical SMILES

C(C(C(=O)[O-])O)(C(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

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